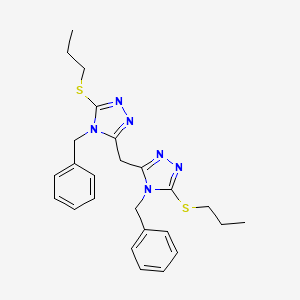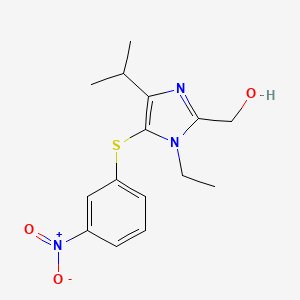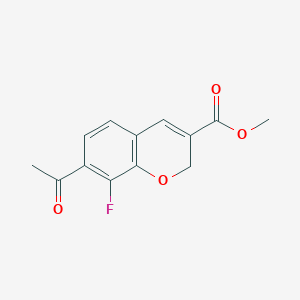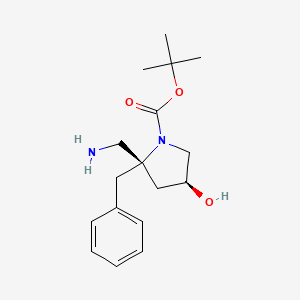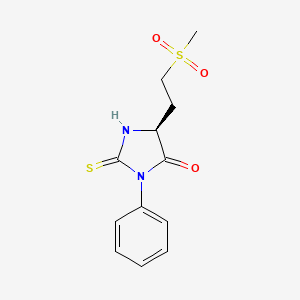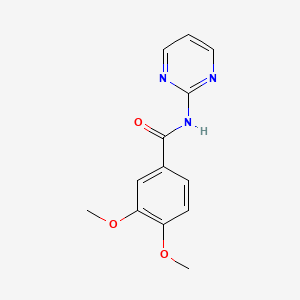
3,4-dimethoxy-N-pyrimidin-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a benzamide group substituted with methoxy groups at the 3 and 4 positions and a pyrimidin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE typically involves the reaction of 3,4-dimethoxybenzoic acid with pyrimidin-2-amine. The reaction is carried out under optimized conditions to ensure a high yield. For instance, the reaction can be catalyzed by using reagents such as sodium hydroxide or ethoxide . The compound is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to and inhibits the signaling pathways that bacteria use for communication. This disruption prevents the formation of biofilms and reduces bacterial resistance . Molecular docking studies have shown strong interactions with target proteins, confirming its potential as an effective inhibitor .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: A precursor in the synthesis of 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE.
Pyrimidin-2-amine: Another precursor used in the synthesis.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar structure and have been studied for their quorum sensing inhibitory effects.
Uniqueness
3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and disrupt biofilm formation sets it apart from other similar compounds .
Properties
CAS No. |
544433-38-7 |
|---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
3,4-dimethoxy-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C13H13N3O3/c1-18-10-5-4-9(8-11(10)19-2)12(17)16-13-14-6-3-7-15-13/h3-8H,1-2H3,(H,14,15,16,17) |
InChI Key |
LLXPHBIGDYCIHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=CC=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




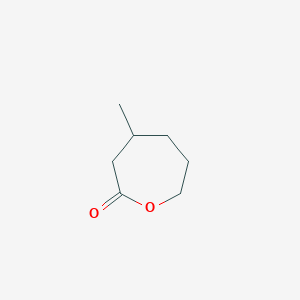
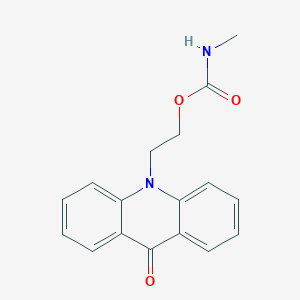

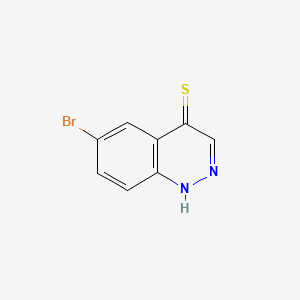
![N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12935568.png)

